2-epi-2-thiosalvinorin A
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Overview
Description
Preparation Methods
The synthesis of 2-EPI-2-THIOSALVINORIN A involves several steps, starting from salvinorin A. The reaction conditions typically involve the use of thionating agents and specific catalysts to achieve the desired configuration .
Chemical Reactions Analysis
2-EPI-2-THIOSALVINORIN A undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-EPI-2-THIOSALVINORIN A has several scientific research applications:
Mechanism of Action
2-EPI-2-THIOSALVINORIN A exerts its effects primarily through its action on kappa-opioid receptors . It binds to these receptors with high affinity, leading to the activation of specific signaling pathways that modulate pain perception, mood, and other physiological processes . The molecular targets and pathways involved include the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases .
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H28O7S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9R,10aS,10bR)-9-acetylsulfanyl-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C23H28O7S/c1-12(24)31-17-9-15(20(26)28-4)22(2)7-5-14-21(27)30-16(13-6-8-29-11-13)10-23(14,3)19(22)18(17)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17+,19-,22-,23-/m0/s1 |
InChI Key |
SIUXIXPAKGOVLQ-KWMFLVSKSA-N |
Isomeric SMILES |
CC(=O)S[C@@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CC(=O)SC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origin of Product |
United States |
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